Homoplantaginin
Overview
Description
Homoplantaginin is an anti-inflammatory and antioxidant flavonoid isolated from the medical herb Salvia plebeian (Sage weed). It has been found to improve hepatic injury, hyperlipidemia, and hyperglycemia .
Synthesis Analysis
Homoplantaginin has been shown to modulate insulin sensitivity in endothelial cells by inhibiting inflammation . It also has been reported to have protective effects on H2O2-injured hepatocyte cells and lipopolysaccharide-induced inflammatory liver injury .Molecular Structure Analysis
The molecular formula of Homoplantaginin is C22H22O11, and its molecular weight is 462.40 . The structure has been confirmed through spectroscopic analysis .Chemical Reactions Analysis
Homoplantaginin has been found to inhibit TNF-α and IL-6 mRNA expression, IKKβ and NF-κB phosphorylation . It also shows significant inhibition of PA induced tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6) mRNA expression .Scientific Research Applications
Modulation of Insulin Sensitivity in Endothelial Cells : Homoplantaginin has been shown to modulate insulin sensitivity in endothelial cells by inhibiting inflammation. It effectively reverses effects such as impaired insulin-dependent phosphorylation and reduced nitric oxide production, suggesting its potential in preventing and treating endothelial dysfunction associated with insulin resistance (Wu, Wang, Li, Liang, & Ma, 2012).
Inhibition of Endothelial Cells Inflammation : Another study found that homoplantaginin inhibits palmitic acid-induced inflammation in endothelial cells by suppressing toll-like receptor-4 and NLRP3 inflammasome pathways. This action helps restore nitric oxide generation, making it a potential candidate for the prevention and treatment of vascular diseases (He, Zhang, Wu, Wang, Shi, Qin, Lin, Ma, & Liang, 2016).
Pharmacokinetics in Rats : Research exploring the pharmacokinetic characteristics of homoplantaginin in rats following various forms of administration (intravenous, peritoneal injection, and oral) revealed a low oral bioavailability, attributed to the biotransformation of homoplantaginin by rat intestinal bacteria (Cong, Wu, Han, Chen, Liu, Sun, Wu, & Fang, 2016).
Protective Effects on Hepatocyte Injury : Homoplantaginin demonstrated protective effects on hepatocyte injury, potentially linked to its antioxidant properties. It significantly reduced markers of liver injury and inflammation in mice, suggesting therapeutic effectiveness in liver conditions (Qu, Xia, Wang, Song, Liu, Xie, Cheng, Liu, Qiu, Xiang, Gao, Zhang, & Cui, 2009).
Role in Atherosclerosis : A recent study on the effects of homoplantaginin and its derivative dihydrohomoplantagin on atherosclerosis found that these compounds inhibited apoptosis and inflammatory markers in endothelial cells. They also restricted atherosclerosis development in mice by activating the Nrf2 anti-oxidation signal pathway, indicating their potential in atherosclerosis treatment (Meng, Chen, Wang, Hou, Chu, Xie, Yang, & Sun, 2022).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAFEGUXXHIFT-IWLDQSELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415733 | |
Record name | Homoplantaginin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoplantaginin | |
CAS RN |
17680-84-1 | |
Record name | Homoplantaginin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoplantaginin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoplantaginin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOPLANTAGININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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